molecular formula C8H7NO2 B8742824 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)

1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)

Cat. No.: B8742824
M. Wt: 149.15 g/mol
InChI Key: KXSRGXFRBHJCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) is a heterocyclic compound featuring an isoxazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) typically involves cyclization reactions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production methods for 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while cyclization reactions produce various substituted isoxazoles.

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) involves its interaction with various molecular targets and pathways. For instance, isoxazole derivatives are known to regulate immune functions by modulating specific signaling pathways . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Uniqueness: 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) stands out due to its specific hydroxyl and methyl substitutions, which confer unique chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-1,2-benzoxazol-7-ol

InChI

InChI=1S/C8H7NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4,10H,1H3

InChI Key

KXSRGXFRBHJCFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.